N-Acetyl-D-glucosamine-1-phosphate disodium salt

Vue d'ensemble

Description

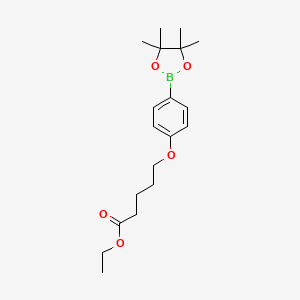

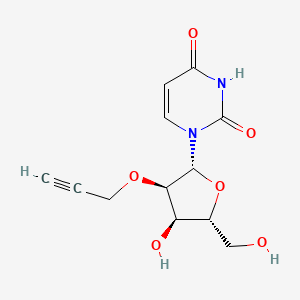

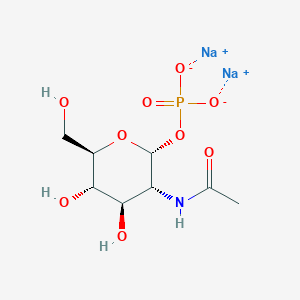

N-Acetyl-D-glucosamine-1-phosphate disodium salt, with the molecular formula C8H14NO9P•2Na, is an organic compound . It is a complex carbohydrate that is used as a synthetic sugar . It can be used to modify saccharide, glycosylations, or methylations .

Synthesis Analysis

N-Acetyl-D-glucosamine 1-phosphate (GlcNAc-1P) acts as a substrate for UDP-GlcNAc pyrophosphorylase to synthesize UDP-GlcNAc in the presence of UTP . GlcNAc-1P is a product of reverse pyrophosphorolysis of UDP-GlcNAc catalyzed by UDP-GlcNAc pyrophosphorylase .Molecular Structure Analysis

The molecular weight of N-Acetyl-D-glucosamine-1-phosphate disodium salt is 345.15 . The linear formula is C8H14NO9PNa2 .Physical And Chemical Properties Analysis

N-Acetyl-D-glucosamine-1-phosphate disodium salt is a white powder . It is soluble in water at a concentration of 50 mg/mL, forming a clear, colorless solution . It is stable at high temperatures .Applications De Recherche Scientifique

Osteoarthritis Treatment : Novel prodrugs of N-acetyl-(D)-glucosamine exhibit antidegenerative activity on bovine and human cartilage, suggesting potential for osteoarthritis drug development (Serpi et al., 2012).

Transdermal Drug Delivery : N-acetyl-D-glucosamine shows excellent transdermal permeation, particularly when combined with ethanol, indicating its potential for oral treatment of osteoarthritis (Garner et al., 2007).

Biochemical Synthesis : A study demonstrates a novel method for synthesizing N-acetyl-α- and N-acetyl-β-D-glucosamine 1-phosphates, which are important for understanding glycosyl-1-phosphates in cellular processes (O’Brien, 1964).

Labeling in Plant and Animal Macromolecules : D-glucosamine-14C can label amino sugar residues in plant and animal macromolecules, with N-acetyl-d-glucosamine acting similarly as a precursor (Roberts, 1970).

Enzymatic Synthesis Applications : Human GNA1 transfers acyl groups up to four carbons, making it suitable for enzymatic synthesis of GlcNBu for biomedical applications (Brockhausen et al., 2016).

Treatment of Various Diseases : Glucosamine's anti-oxidant and anti-inflammatory properties show potential in treating various diseases, including cardiovascular disease, neurological deficits, skin disorders, and cancer (Dalirfardouei et al., 2016).

Microbial Production of N-Acetylglucosamine : Engineering the Bacillus subtilis 168 pathway enables microbial production of N-acetylglucosamine, a key ingredient in nutraceuticals and pharmaceuticals, without environmental pollution or allergic reactions (Liu et al., 2013).

Immunosuppressive Effects : Glucosamine possesses immunosuppressive activity, potentially benefiting patients with immune-mediated diseases and prolonging cardiac allograft survival (Ma et al., 2002).

Biomedical Material Research : Chitin and chitosan, related to N-acetyl-D-glucosamine, show promise as implantable biomedical materials for wound dressing, drug delivery, and tissue engineering (Khor & Lim, 2003).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

disodium;[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16NO9P.2Na/c1-3(11)9-5-7(13)6(12)4(2-10)17-8(5)18-19(14,15)16;;/h4-8,10,12-13H,2H2,1H3,(H,9,11)(H2,14,15,16);;/q;2*+1/p-2/t4-,5-,6-,7-,8-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMIUIRDWUIWJMW-FATCSWEASA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OP(=O)([O-])[O-])CO)O)O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])[O-])CO)O)O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14NNa2O9P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-D-glucosamine-1-phosphate disodium salt | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl (1R,4R,7S)-7-(fluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B8122640.png)

![3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine maleate](/img/structure/B8122650.png)